Ethyl 1-{2-[(4-acetylphenyl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate
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Overview
Description
ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring.
Introduction of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Attachment of the acetylanilino group: This step involves the reaction of aniline derivatives with acetic anhydride to form the acetylanilino group.
Formation of the ethyl ester: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE can be compared with similar compounds such as:
- ETHYL 1-(((4-ACETYLANILINO)CARBOTHIOYL)AMINO)-2,2,2-TRICHLOROETHYLCARBAMATE
- Ethyl 2-(4-acetylanilino)-2-[(2-ethoxybenzoyl)amino]-3,3,3-trifluoropropanoate
These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique features of ETHYL 1-[2-(4-ACETYLANILINO)-2-OXOETHYL]-4-PHENYL-4-PIPERIDINECARBOXYLATE, such as its specific ester and piperidine groups, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C24H28N2O4 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
ethyl 1-[2-(4-acetylanilino)-2-oxoethyl]-4-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C24H28N2O4/c1-3-30-23(29)24(20-7-5-4-6-8-20)13-15-26(16-14-24)17-22(28)25-21-11-9-19(10-12-21)18(2)27/h4-12H,3,13-17H2,1-2H3,(H,25,28) |
InChI Key |
WVVICIOKISCJMM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC(=O)NC2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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